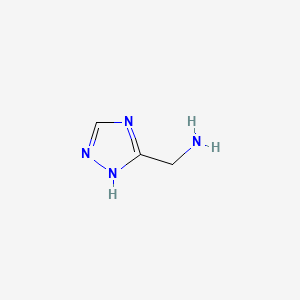

1H-1,2,4-Triazole-3-methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-1,2,4-triazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPSDPCROOMBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80330211 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58502-29-7 | |

| Record name | 1H-1,2,4-Triazole-3-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80330211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-1,2,4-Triazole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established and theoretical protocols for the synthesis of 1H-1,2,4-triazole-3-methanamine, a valuable building block in medicinal chemistry and drug development. The document outlines detailed experimental methodologies, presents quantitative data in structured tables, and includes visualizations of the synthetic pathways.

Introduction

1H-1,2,4-triazole and its derivatives are pivotal structural motifs in a wide array of pharmaceutical agents due to their diverse biological activities. The 3-aminomethyl substituted 1,2,4-triazole, in particular, serves as a key intermediate for the synthesis of more complex molecules, offering a versatile handle for further chemical modifications. This guide details a primary synthetic route proceeding through a protected amino acid hydrazide, a strategy that ensures high yield and purity.

Primary Synthetic Pathway: From Boc-Glycine Hydrazide

The most plausible and controlled synthesis of this compound involves a multi-step process commencing with a protected form of glycine, specifically tert-butoxycarbonyl (Boc)-protected glycine hydrazide. This method prevents unwanted side reactions with the amine functionality and allows for the clean formation of the triazole ring, followed by a straightforward deprotection step.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate

This procedure is adapted from methodologies for the synthesis of similar substituted 1,2,4-triazoles.[1]

Step 1: Formation of the Amidrazone Intermediate

-

To a solution of Boc-glycine hydrazide (1.0 eq) in a suitable solvent such as ethanol, add ethyl formimidate hydrochloride (1.1 eq).

-

The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude amidrazone intermediate, which can be used in the next step without further purification.

Step 2: Cyclization to the 1,2,4-Triazole Ring

-

The crude amidrazone intermediate is dissolved in a high-boiling point solvent like dimethylformamide (DMF) or dioxane.

-

The solution is heated to reflux (typically 120-150 °C) for 4-8 hours to facilitate the cyclization.

-

After cooling to room temperature, the solvent is removed in vacuo.

-

The residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate as a solid.

Protocol 2: Deprotection to this compound

This step involves the removal of the Boc protecting group under acidic conditions.[2]

-

Dissolve tert-butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate (1.0 eq) in a suitable solvent such as methanol or dioxane.

-

To this solution, add an excess of a strong acid, for example, a 4 M solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is often rapid and may result in the precipitation of the hydrochloride salt of the product.

-

The progress of the reaction should be monitored by TLC until the starting material is no longer visible.

-

The resulting solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound hydrochloride.

-

For the free base, the hydrochloride salt can be neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent.

Quantitative Data

The following table summarizes expected yields and key physical properties based on analogous syntheses. Actual results may vary depending on specific reaction conditions and scale.

| Step | Product | Starting Material | Reagents | Solvent | Typical Yield (%) | Melting Point (°C) |

| 1 | tert-Butyl ((1H-1,2,4-triazol-3-yl)methyl)carbamate | Boc-Glycine Hydrazide | Ethyl formimidate, Heat | Ethanol, DMF | 60-75 | 155-160 |

| 2 | This compound HCl | Protected Triazole | 4 M HCl in Dioxane | Dioxane | >90 | >200 (decomposes) |

Alternative Synthetic Strategies

While the primary pathway is recommended, alternative routes can be envisioned, providing flexibility in starting material selection.

Caption: Alternative synthetic approaches to the target molecule.

These alternative methods, while feasible, may require more specialized starting materials or reagents. The reduction of a triazole-3-carbonitrile is a direct approach, though the synthesis of the nitrile itself needs to be considered. Reductive amination of the corresponding aldehyde is also a viable option.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process involving the cyclization of a Boc-protected glycine hydrazide derivative, followed by deprotection. This method offers good control over the reaction and generally provides high yields of the pure product. The detailed protocols and strategic overview provided in this guide are intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, enabling the efficient synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1H-1,2,4-Triazole-3-methanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical structure, key physical and chemical parameters, outlines experimental protocols for its synthesis and characterization, and explores its potential biological activities and associated signaling pathways.

Core Physicochemical Properties

This compound is a small, nitrogen-rich heterocyclic compound. Its structure, featuring a 1,2,4-triazole ring appended with a methanamine group, imparts it with unique properties relevant to its application as a scaffold in the design of bioactive molecules. The physicochemical data for this compound are summarized in the tables below. It is important to note that while some experimental data are available for related compounds, specific experimental values for this molecule are not extensively reported in the literature. Therefore, some of the presented data are computed or predicted values.

Table 1: General and Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | PubChem[1] |

| Molecular Weight | 98.11 g/mol | PubChem[1] |

| IUPAC Name | (1H-1,2,4-triazol-3-yl)methanamine | PubChem[1] |

| CAS Number | 58502-29-7 | PubChem[1] |

| Predicted logP | -1.1 | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | Expected to be a solid at room temperature. For comparison, the parent 1,2,4-triazole has a melting point of 120-121 °C. |

| Boiling Point | Data not available | Likely to decompose at higher temperatures. The parent 1,2,4-triazole decomposes at 260 °C. |

| pKa (most basic) | Predicted: ~7.5-8.5 | The aminomethyl group is the primary basic center. This is an estimate based on similar aliphatic amines and the electron-withdrawing nature of the triazole ring. |

| Aqueous Solubility | Predicted to be high | The presence of multiple nitrogen atoms and the amino group allows for significant hydrogen bonding with water. The parent 1,2,4-triazole is soluble in water.[2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 1,2,4-triazole derivatives.[3][4] A common approach involves the cyclization of a thiosemicarbazide precursor.

A Representative Synthetic Protocol:

-

Formation of the Thiosemicarbazide Intermediate:

-

React commercially available aminoacetonitrile with a suitable thiocarbonyl transfer reagent (e.g., thiophosgene or carbon disulfide in the presence of a base) to form the corresponding isothiocyanate.

-

Alternatively, react aminoacetonitrile with thiosemicarbazide under acidic conditions.

-

The resulting thiosemicarbazide derivative of aminoacetonitrile is then isolated.

-

-

Cyclization to the Triazole Ring:

-

The thiosemicarbazide intermediate is heated in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to facilitate intramolecular cyclization and elimination of hydrogen sulfide.

-

Acidification of the reaction mixture will yield the 3-thiol-1,2,4-triazole intermediate.

-

-

Desulfurization:

-

The 3-thiol group can be removed by oxidative desulfurization using reagents such as nitric acid or hydrogen peroxide to yield the 1H-1,2,4-triazole ring.

-

-

Reduction of the Nitrile:

-

The nitrile group on the side chain is then reduced to the primary amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., tetrahydrofuran) or through catalytic hydrogenation.

-

-

Purification:

-

The final product, this compound, is purified by techniques such as recrystallization or column chromatography.

-

Synthetic workflow for this compound.

Physicochemical Characterization

Melting Point Determination:

-

The melting point can be determined using a standard melting point apparatus. A small, dry sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

pKa Determination:

-

The pKa can be determined by potentiometric titration.[5] A solution of the compound in a suitable solvent (e.g., a water-ethanol mixture) is titrated with a standardized solution of a strong acid (e.g., HCl). The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point of the resulting titration curve.

Solubility Determination:

-

The equilibrium solubility can be determined by adding an excess of the solid compound to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are crucial for structural elucidation. Expected ¹H NMR signals would include a singlet for the triazole C-H proton, a singlet for the methylene protons, and broad signals for the NH protons of the triazole and the amino group.

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for N-H stretching (amine and triazole), C-H stretching, and C=N and N-N stretching of the triazole ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak [M+H]⁺ would be expected at m/z 99.07.

-

Biological Significance and Signaling Pathways

Derivatives of 1,2,4-triazole are known to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[6][7][8] Many of these activities are attributed to their ability to inhibit specific enzymes.[9][10][11]

Enzyme Inhibition:

The nitrogen atoms in the triazole ring can coordinate with metal ions in the active sites of metalloenzymes, leading to their inhibition. For example, azole antifungals inhibit lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis in fungi.[12] While the specific targets of this compound are not well-documented, its structural motifs suggest potential inhibitory activity against various enzymes.

References

- 1. This compound | C3H6N4 | CID 427860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. isres.org [isres.org]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. orientjchem.org [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 10. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H-1,2,4-triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical identifiers, physicochemical properties, synthesis methodologies, potential biological relevance, and analytical considerations.

Chemical Identity and Properties

This compound is a small molecule featuring a 1,2,4-triazole ring functionalized with a methanamine group. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[1]

Table 1: Identifiers for this compound

| Identifier | Value |

| CAS Number | 58502-29-7[2] |

| IUPAC Name | (1H-1,2,4-triazol-3-yl)methanamine[2] |

| Molecular Formula | C₃H₆N₄[2] |

| SMILES | C1=NNC(=N1)CN[2] |

| InChI | InChI=1S/C3H6N4/c4-1-3-5-2-6-7-3/h2H,1,4H2,(H,5,6,7)[2] |

| InChIKey | LEPSDPCROOMBQG-UHFFFAOYSA-N[2] |

| PubChem CID | 427860[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 98.11 g/mol | [2] |

| Exact Mass | 98.059246208 Da | [2] |

| Topological Polar Surface Area | 67.6 Ų | [2] |

| Complexity | 54.9 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 1 | [2] |

| LogP (calculated) | -1.1 | [2] |

Synthesis and Experimental Protocols

A plausible synthetic route, adapted from methodologies for similar structures, would involve the formation of the 1,2,4-triazole ring from a precursor containing the protected aminomethyl group. The following protocol is a representative example adapted from the synthesis of a structurally related compound.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound would involve a multi-step process including protection of an amino group, formation of the triazole ring, and subsequent deprotection.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Synthesis

This protocol outlines a general procedure for the synthesis of a substituted 3-amino-1,2,4-triazole, which can be conceptually adapted for the synthesis of this compound.

Step 1: Formation of a Hydrazinecarboximidamide Intermediate

This step involves the reaction of a thiourea or a related precursor with a hydrazine derivative.

-

Reaction Setup: A solution of a substituted thiourea (1.0 eq) in an appropriate solvent (e.g., water or acetonitrile) is prepared in a round-bottom flask.

-

Oxidation: An oxidizing agent, such as hydrogen peroxide (5.0 eq), is added in the presence of a catalyst like sodium molybdate dihydrate (0.05 eq). The reaction is typically performed at a controlled temperature, starting at 0°C and gradually warming to room temperature.

-

Reaction with Hydrazine: The resulting sulfonic acid intermediate is then reacted with a hydrazine derivative (1.0 eq). The reaction can be carried out at room temperature or elevated temperatures (e.g., 80°C) depending on the reactivity of the substrates.

-

Work-up: The reaction mixture is concentrated under reduced pressure to yield the crude hydrazinecarboximidamide intermediate, which is often used in the next step without further purification.

Step 2: Cyclization to the 1,2,4-Triazole Ring

The intermediate from the previous step is cyclized to form the triazole ring.

-

Cyclization Reaction: The crude hydrazinecarboximidamide is treated with a formic acid equivalent, such as trimethyl orthoformate. The reaction is typically heated to a high temperature (e.g., 140°C) for several hours.

-

Purification: The resulting product is purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired 3-amino-1,2,4-triazole derivative.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the 1,2,4-triazole scaffold is known to be a key component in a variety of biologically active compounds, including antifungal, antiviral, and anticancer agents.[1] Some 1,2,4-triazole derivatives have been identified as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4]

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress.[5] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[5] In the presence of oxidative stress or small molecule activators, Nrf2 is released from Keap1 and translocates to the nucleus, where it promotes the expression of antioxidant and cytoprotective genes.[3]

Nrf2 Signaling Pathway

Caption: The Nrf2 signaling pathway and potential activation by 1,2,4-triazole derivatives.

Experimental Workflow for Investigating Nrf2 Activation

To assess the potential of this compound to activate the Nrf2 pathway, a series of in vitro experiments can be conducted. The following workflow outlines a typical experimental approach.

Caption: Experimental workflow to investigate Nrf2 activation by this compound.

Analytical Methods

The characterization and quantification of this compound would typically involve standard analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methanamine protons (CH₂) and the triazole ring proton (CH), as well as exchangeable protons of the amino and N-H groups. |

| ¹³C NMR | Resonances for the carbon atoms of the methanamine group and the triazole ring. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns may involve cleavage of the aminomethyl group or opening of the triazole ring. |

| High-Performance Liquid Chromatography (HPLC) | A single peak indicating the purity of the compound. Due to its polar nature, a hydrophilic interaction liquid chromatography (HILIC) method may be suitable.[6] |

Note on Spectral Data: While specific spectral data for this compound is not provided here, the expected patterns are based on the analysis of structurally similar 1,2,4-triazole derivatives.[7][8]

Conclusion

This compound is a versatile building block with potential applications in drug discovery and development. Its synthesis can be achieved through established heterocyclic chemistry methodologies. The 1,2,4-triazole core suggests potential biological activity, with the Nrf2 signaling pathway being a plausible target for investigation. This guide provides a foundational resource for researchers interested in the synthesis, characterization, and biological evaluation of this compound. Further experimental work is required to fully elucidate its specific properties and therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C3H6N4 | CID 427860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]

- 4. (1H-1,2,4-Triazol-3-yl)methanamine hydrochloride | C3H7ClN4 | CID 12278547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Small-molecule Articles | Smolecule [smolecule.com]

- 6. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. elar.urfu.ru [elar.urfu.ru]

- 8. rsc.org [rsc.org]

Spectroscopic Profile of 1H-1,2,4-Triazole-3-methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a complete, experimentally verified dataset for this specific molecule in published literature, this guide presents expected spectroscopic values based on the analysis of structurally similar compounds and general principles of spectroscopy. These predicted data tables for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are intended to serve as a reference for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| -CH (Triazole ring) | ~ 8.0 - 8.5 | Singlet | - |

| -CH₂ (Methylene) | ~ 3.8 - 4.2 | Singlet | - |

| -NH₂ (Amine) | ~ 1.5 - 2.5 | Broad Singlet | - |

| -NH (Triazole ring) | ~ 12.0 - 14.0 | Broad Singlet | - |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ) ppm |

| C-3 (Triazole ring) | ~ 150 - 155 |

| C-5 (Triazole ring) | ~ 145 - 150 |

| -CH₂ (Methylene) | ~ 35 - 40 |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (Amine) | 3300 - 3500 | Medium, Broad |

| N-H stretch (Triazole) | 3100 - 3200 | Medium, Broad |

| C-H stretch (Triazole) | 3000 - 3100 | Medium |

| C=N stretch (Triazole) | 1600 - 1650 | Medium to Strong |

| N-H bend (Amine) | 1550 - 1650 | Medium |

| C-N stretch | 1000 - 1200 | Medium |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation | Relative Abundance |

| 98 | [M]⁺ (Molecular Ion) | Moderate |

| 83 | [M - NH]⁺ | Fragment |

| 70 | [M - N₂]⁺ | Fragment |

| 69 | [M - NH₂CH]⁺ | Fragment |

| 42 | [CH₂N₂]⁺ | Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a clear spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolving in a suitable volatile solvent for liquid injection.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Analysis: Detect the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum will show the molecular ion and various fragment ions.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Molecular Structure and Conformation of 1H-1,2,4-Triazole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 1H-1,2,4-Triazole-3-methanamine, a heterocyclic compound of interest in medicinal chemistry and drug design. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates information from closely related analogs, computational modeling, and established spectroscopic principles to offer a comprehensive overview.

Molecular Structure

This compound (C₃H₆N₄) consists of a planar, five-membered 1,2,4-triazole ring substituted with a methanamine group at the 3-position. The triazole ring is an aromatic heterocycle containing three nitrogen atoms and two carbon atoms, which confers significant chemical and biological properties. The presence of the aminomethyl side chain introduces conformational flexibility.

Bond Lengths and Angles

While a crystal structure for this compound is not publicly available, structural parameters can be reliably inferred from X-ray diffraction data of closely related compounds and corroborated by quantum chemical calculations. The following tables summarize expected bond lengths and angles based on studies of similar 1,2,4-triazole derivatives.

Table 1: Predicted Bond Lengths for this compound

| Bond | Predicted Length (Å) | Data Source |

| N1-N2 | 1.39 - 1.41 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| N2-C3 | 1.32 - 1.34 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| C3-N4 | 1.33 - 1.35 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| N4-C5 | 1.31 - 1.33 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| C5-N1 | 1.33 - 1.35 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| C3-C6 (C-CH₂) | 1.48 - 1.50 | Standard sp²-sp³ C-C bond lengths, DFT calculations |

| C6-N7 (CH₂-NH₂) | 1.45 - 1.47 | Standard sp³ C-N bond lengths, DFT calculations |

Table 2: Predicted Bond Angles for this compound

| Angle | Predicted Angle (°) | Data Source |

| C5-N1-N2 | 106 - 108 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| N1-N2-C3 | 110 - 112 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| N2-C3-N4 | 108 - 110 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| C3-N4-C5 | 104 - 106 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| N4-C5-N1 | 110 - 112 | X-ray data of related 1,2,4-triazoles, DFT calculations |

| N2-C3-C6 | 125 - 127 | DFT calculations |

| N4-C3-C6 | 125 - 127 | DFT calculations |

| C3-C6-N7 | 109 - 111 | Standard sp³ bond angles, DFT calculations |

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the C3-C6 single bond, which dictates the spatial orientation of the aminomethyl group relative to the triazole ring.

Torsional Angles and Rotational Barriers

The key dihedral angle for conformational analysis is N4-C3-C6-N7. Due to the planarity of the triazole ring, two primary low-energy conformations are anticipated: a "syn" conformation where the amino group is oriented towards the N4 atom, and an "anti" conformation where it is directed towards the N2 atom. Computational studies on similar structures suggest a relatively low rotational barrier between these conformers, allowing for dynamic interconversion at room temperature.

Table 3: Predicted Conformational Data for this compound

| Conformer | N4-C3-C6-N7 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Syn | ~0 | 0.0 |

| Anti | ~180 | 0.5 - 1.5 |

The "syn" conformation is often slightly favored due to potential intramolecular hydrogen bonding between one of the amine hydrogens and the N4 nitrogen of the triazole ring.

Experimental and Computational Protocols

Synthesis of 1,2,4-Triazole Derivatives

A general and widely used method for the synthesis of 3-substituted-1H-1,2,4-triazoles is the Einhorn-Brunner reaction or variations thereof. A common synthetic pathway is outlined below.

An In-depth Technical Guide to the Solubility and Stability of 1H-1,2,4-Triazole-3-methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information and theoretical considerations regarding the solubility and stability of 1H-1,2,4-Triazole-3-methanamine. Due to the limited publicly available experimental data for this specific molecule, this guide combines information on the core 1,2,4-triazole scaffold with data on structurally related compounds and outlines detailed experimental protocols for determining these crucial physicochemical properties.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with a methanamine group. The triazole moiety is a well-recognized pharmacophore present in numerous pharmaceuticals, prized for its metabolic stability and ability to engage in various biological interactions.[1][2] The aminomethyl side chain introduces a basic center, influencing the molecule's physicochemical properties such as solubility and its potential interactions with biological targets. Understanding the solubility and stability of this compound is fundamental for its application in drug discovery and development, impacting formulation, bioavailability, and shelf-life.

Physicochemical Properties

A summary of the computed physicochemical properties for this compound is provided below. It is important to note that these are predicted values and experimental verification is essential.

| Property | Value | Source |

| Molecular Formula | C₃H₆N₄ | PubChem |

| Molecular Weight | 98.11 g/mol | PubChem |

| XLogP3-AA (Predicted) | -1.1 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| pKa (Predicted) | Basic: 7.5, Acidic: 10.26 (for the triazole N-H) | ChemAxon |

Solubility Profile

The 1,2,4-triazole ring itself confers a degree of polarity and is known to be soluble in water.[3][4][5] The presence of a primary amine in the methanamine substituent is expected to further enhance aqueous solubility, particularly in acidic to neutral pH ranges where the amine group will be protonated.

Table of Expected Solubility:

| Solvent | Expected Solubility | Rationale |

| Water | High | The polar triazole ring and the basic aminomethyl group should facilitate strong hydrogen bonding with water. Solubility is expected to be pH-dependent. |

| Methanol, Ethanol | High | Polar protic solvents are likely to be effective at solvating the molecule. |

| Dimethyl Sulfoxide (DMSO) | High | A polar aprotic solvent that is generally a good solvent for a wide range of organic molecules, including triazole derivatives.[6] |

| Acetonitrile | Moderate | A polar aprotic solvent, may be less effective than alcohols or water but should still provide some solubility. |

| Dichloromethane, Chloroform | Low | Non-polar organic solvents are unlikely to effectively solvate this polar molecule. |

| Hexanes, Ethyl Acetate | Very Low | Non-polar and moderately polar aprotic solvents are expected to be poor solvents. |

Experimental Protocol for Determining Aqueous Solubility (Thermodynamic Shake-Flask Method)

This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.[7]

Objective: To determine the equilibrium solubility of this compound in aqueous buffer at a controlled temperature.

Materials:

-

This compound (solid)

-

Phosphate buffered saline (PBS), pH 7.4

-

HPLC-grade water and acetonitrile

-

Analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker incubator

-

Centrifuge

-

0.22 µm syringe filters (low-binding)

-

HPLC system with UV detector or LC-MS/MS

Procedure:

-

Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg).

-

Add a known volume of PBS (pH 7.4) to the vial (e.g., 1 mL).

-

Securely cap the vial and place it in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, visually inspect the vials to ensure excess solid is still present.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into a clean vial.

-

Dilute the filtrate with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in µg/mL or mM.

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

The 1,2,4-triazole ring is generally considered to be chemically robust and aromatic, making it resistant to cleavage under typical acidic and basic conditions.[1][8] However, stability is highly dependent on the nature of substituents and the specific conditions of storage and use. Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more severe conditions than accelerated stability testing and are a regulatory requirement for drug development.[9][10] The goal is to induce degradation to understand the intrinsic stability of the molecule.

Table of Forced Degradation Conditions and Expected Stability:

| Stress Condition | Typical Reagents/Conditions | Expected Stability of this compound | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60°C) | Likely stable. The triazole ring is generally stable to acid hydrolysis.[1] | Minimal degradation expected. |

| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60°C) | Likely stable. The triazole ring is generally stable to base hydrolysis. | Minimal degradation expected. |

| Oxidation | 3% H₂O₂, room temperature or heat | Potential for oxidation of the amine or the triazole ring. | N-oxides, hydroxylated derivatives, or ring-opened products. |

| Thermal Degradation | Dry heat (e.g., 80-100°C) | Degradation is possible, especially at higher temperatures.[11][12] | Deamination, dimerization, or other complex products. |

| Photostability | Exposure to UV/Vis light (ICH Q1B) | Triazole derivatives can be susceptible to photodegradation.[13][14] | Isomers, ring-cleavage products, or polymeric materials. |

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water and acetonitrile

-

pH meter

-

Heating block or oven

-

Photostability chamber

-

HPLC-UV or LC-MS/MS system with a validated stability-indicating method

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a defined period.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature for a defined period.

-

Thermal Degradation (Solution): Heat the stock solution at 80°C for a defined period.

-

Thermal Degradation (Solid): Store the solid compound in an oven at 80°C for a defined period, then dissolve in a suitable solvent for analysis.

-

Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC or LC-MS/MS method to determine the amount of parent compound remaining and to profile any degradation products.

Caption: Forced degradation study workflow.

Analytical Methodologies

The quantification of this compound and its potential degradants requires robust analytical methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is a standard approach for the analysis of triazole derivatives.[15][16][17]

Table of Typical HPLC Parameters:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid or Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A suitable gradient from low to high organic phase to elute the polar parent and any less polar degradants. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (e.g., 210-220 nm, as triazoles often lack a strong chromophore). |

| Injection Volume | 10 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and specificity, especially for identifying unknown degradation products, LC-MS/MS is the method of choice.[18]

Table of Typical LC-MS/MS Parameters:

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | A precursor ion (e.g., [M+H]⁺) and one or two product ions should be optimized for quantification (Multiple Reaction Monitoring - MRM). |

| Collision Energy | Optimized for the specific precursor-product ion transition. |

| LC Conditions | Similar to HPLC conditions, but using MS-compatible buffers (e.g., formic acid or ammonium formate). |

Summary and Recommendations

While specific experimental data for this compound is limited, this guide provides a framework for its characterization based on the known properties of the 1,2,4-triazole scaffold. The compound is expected to have good aqueous solubility, particularly at lower pH. The triazole ring is generally stable, but the molecule may be susceptible to oxidative and photolytic degradation.

It is strongly recommended that the experimental protocols outlined in this guide be performed to generate robust data on the solubility and stability of this compound. This data will be critical for any further development and application of this compound in a research or pharmaceutical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 6. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. database.ich.org [database.ich.org]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA06773E [pubs.rsc.org]

- 12. jocpr.com [jocpr.com]

- 13. Jagiellonian University Repository [ruj.uj.edu.pl]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]

- 18. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Forms of 1H-1,2,4-Triazole-3-methanamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-triazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] The functionality of these molecules is profoundly influenced by prototropic tautomerism, which can alter their physicochemical properties and interactions with biological targets.[2] This technical guide provides a comprehensive overview of the potential tautomeric forms of 1H-1,2,4-Triazole-3-methanamine. Due to a lack of specific experimental and computational data for this exact molecule in the available literature, this guide draws upon established principles and data from closely related 3-substituted and 3,5-disubstituted 1,2,4-triazoles to predict its tautomeric behavior. We will discuss the potential tautomers, their likely relative stabilities based on computational studies of analogous compounds, and the detailed experimental protocols required for their characterization. This guide aims to provide a robust framework for researchers investigating the structure and function of this and similar triazole derivatives.

Introduction to Tautomerism in 1,2,4-Triazoles

Prototropic tautomerism, the dynamic equilibrium between isomers that differ in the location of a proton, is a key characteristic of many heterocyclic systems, including 1,2,4-triazoles.[1] For unsymmetrically substituted 1,2,4-triazoles, the proton can reside on one of the three nitrogen atoms of the ring, leading to the existence of 1H, 2H, and 4H tautomers.[2] The position of this tautomeric equilibrium is influenced by a variety of factors, including:

-

Electronic effects of substituents: Electron-donating or electron-withdrawing groups on the triazole ring can influence the acidity of the N-H protons and the overall stability of each tautomer.

-

Physical state: The predominant tautomer in the solid state, often dictated by crystal packing forces and hydrogen bonding, can differ from that in solution.[2]

-

Solvent polarity: The polarity and hydrogen-bonding capabilities of the solvent can preferentially stabilize one tautomer over another.[2]

-

Temperature: Temperature can affect the position of the equilibrium between tautomers.[1]

Understanding the tautomeric landscape of a 1,2,4-triazole derivative is crucial for drug design and development, as different tautomers present distinct pharmacophoric features, such as hydrogen bond donors and acceptors, which dictate their binding to biological targets.

Potential Tautomeric Forms of this compound

Based on the fundamental principles of tautomerism in 1,2,4-triazoles, this compound is expected to exist as an equilibrium mixture of three potential tautomers: 1H, 2H, and 4H. The structures of these tautomers are depicted below.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for a final document.

Quantitative Analysis of Tautomer Stability (Based on Analogous Compounds)

For many 3-substituted 1,2,4-triazoles, the 1H and 2H tautomers are often found to be close in energy, while the 4H tautomer is generally less stable.[3] The aminomethyl group at the 3-position is a flexible, electron-donating group, which could influence the tautomeric preference. The following table summarizes representative computational data for analogous compounds.

Table 1: Calculated Relative Energies of Tautomers for Analogous 1,2,4-Triazole Derivatives (Gas Phase)

| Tautomer | Analogous Compound | Relative Energy (kcal/mol) | Computational Method |

| 1H-tautomer | 3-Amino-1,2,4-triazole | 0.0 | High-level ab initio |

| 2H-tautomer | 3-Amino-1,2,4-triazole | ~0.0 | High-level ab initio |

| 4H-tautomer | 3-Amino-1,2,4-triazole | +7.0 | High-level ab initio |

| 1H-tautomer | Methyl-1,2,4-triazole-3-carboxylate | (Predicted to be stable) | DFT (B3LYP) |

| 2H-tautomer | Methyl-1,2,4-triazole-3-carboxylate | (Predicted to be close in energy to 1H) | DFT (B3LYP) |

| 4H-tautomer | Methyl-1,2,4-triazole-3-carboxylate | (Predicted to be less stable) | DFT (B3LYP) |

Note: The data presented are for analogous compounds and serve as an estimation for the tautomeric behavior of this compound.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the electronic environment, which differs significantly between the 1H, 2H, and 4H tautomers.

Detailed Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). The choice of solvent can influence the tautomeric equilibrium.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Observe the chemical shifts and integration of the triazole ring proton (C5-H) and the methylene protons of the aminomethyl group. Different tautomers may give rise to distinct signals if their interconversion is slow on the NMR timescale.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The chemical shifts of the triazole ring carbons (C3 and C5) are particularly informative for distinguishing between tautomers.

-

-

Data Analysis:

-

Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment.

-

The relative integrals of signals corresponding to different tautomers in the ¹H NMR spectrum can be used to determine their population ratios in solution.

-

Table 2: Expected NMR Spectroscopic Features for Tautomer Identification

| Nucleus | Expected Observation |

| ¹H | The chemical shift of the C5-H proton is expected to be different for each tautomer. The N-H proton signal may be broad and its position solvent-dependent. |

| ¹³C | The chemical shifts of the C3 and C5 carbons are highly sensitive to the position of the proton on the ring and can be used as a diagnostic tool. |

| ¹⁵N | Direct ¹⁵N NMR or ¹H-¹⁵N HMBC experiments can provide unambiguous evidence for the location of the proton on the triazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups and can help differentiate between tautomers, especially in the solid state. The N-H stretching and bending vibrations, as well as the triazole ring vibrations, are characteristic of each tautomeric form.

Detailed Protocol for FT-IR Analysis:

-

Sample Preparation:

-

Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, analyze the neat solid using an Attenuated Total Reflectance (ATR) accessory.

-

Solution: Dissolve the sample in a suitable solvent (e.g., acetonitrile, chloroform) that has transparent windows in the regions of interest.

-

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

Table 3: Expected IR Spectroscopic Features for Tautomer Identification

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| N-H Stretch (ring) | 3100 - 3300 | The position and shape of this band can indicate the hydrogen bonding environment and the specific nitrogen atom to which the proton is attached. |

| N-H Bend (amino) | ~1600 - 1650 | Characteristic of the primary amine group. |

| C=N and N=N Stretch (ring) | 1400 - 1600 | The pattern of these bands in the fingerprint region is diagnostic of the specific tautomeric form of the triazole ring.[5] |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the tautomeric form of a molecule in the solid state.[6] It provides a precise three-dimensional structure, revealing the exact positions of all atoms, including the hydrogen atom on the triazole ring.

Detailed Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using standard crystallographic software. The positions of the hydrogen atoms, particularly the one on the triazole ring, should be located from the difference electron density map and refined to confirm the tautomeric form.

-

Data Analysis: Analyze the bond lengths and angles within the triazole ring. The C-N and N-N bond lengths will be consistent with the determined tautomeric form.

Caption: Experimental workflow for tautomer identification.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical nature, with significant implications for its use in drug discovery and development. While direct experimental data for this specific molecule is sparse, a robust understanding of its potential tautomeric forms can be extrapolated from the extensive research on analogous 1,2,4-triazole derivatives. This guide has outlined the likely 1H, 2H, and 4H tautomers and provided a comprehensive overview of the computational and experimental methodologies required for their definitive characterization. A combined approach, utilizing NMR and IR spectroscopy to probe the tautomeric equilibrium in solution and the solid state, alongside single-crystal X-ray diffraction for unambiguous solid-state structure determination, is essential. These experimental investigations, supported by quantum chemical calculations, will enable a complete understanding of the tautomeric landscape of this compound, facilitating its rational development in medicinal chemistry.

References

A Technical Guide to Commercially Available 1H-1,2,4-Triazole-3-methanamine for Researchers and Drug Development Professionals

Introduction: 1H-1,2,4-Triazole-3-methanamine, also known as 3-(Aminomethyl)-1,2,4-triazole, is a key heterocyclic building block in the field of medicinal chemistry. Its rigid triazole core, combined with a reactive primary amine, makes it a valuable scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding with biological targets. This guide provides an in-depth overview of commercially available this compound, including supplier information, experimental protocols for its use, and a representative synthetic workflow.

Commercial Supplier Data

For researchers and drug development professionals, sourcing high-quality starting materials is a critical first step. The following table summarizes commercially available this compound (CAS Number: 58502-29-7) from various suppliers.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Lead Time |

| A2B Chem | AG65929 | 97% | Custom Quantities | Inquiry Required | Inquiry Required |

| Angene International | AG00E7LP | >95% | 1g, 5g, 10g, 25g, 100g, 500g | Inquiry Required | Inquiry Required |

| Sigma-Aldrich (Synthonix) | 74692 | 95% | Custom Quantities | Inquiry Required | Inquiry Required |

Note: Pricing and lead times are subject to change and may vary based on quantity and location. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

| Property | Value |

| CAS Number | 58502-29-7[1] |

| Molecular Formula | C3H6N4[1] |

| Molecular Weight | 98.11 g/mol [1] |

| IUPAC Name | (1H-1,2,4-triazol-3-yl)methanamine |

| Synonyms | 3-(Aminomethyl)-1,2,4-triazole, 1H-1,2,4-triazol-5-ylmethanamine[1] |

Experimental Protocols

This compound is a versatile building block, with the primary amine serving as a key functional handle for derivatization. A common application is in the synthesis of amides, which are prevalent motifs in drug candidates. The following is a representative experimental protocol for the acylation of this compound.

Synthesis of N-((1H-1,2,4-triazol-3-yl)methyl)acetamide

This protocol describes a general procedure for the acylation of this compound with an acylating agent, such as acetic anhydride, to form the corresponding acetamide.

Materials:

-

This compound

-

Acetic Anhydride

-

Pyridine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane. Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.

-

Addition of Acylating Agent: Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired N-((1H-1,2,4-triazol-3-yl)methyl)acetamide.

Logical Relationships and Workflows

The utility of this compound as a synthetic building block can be visualized in a typical experimental workflow. The following diagram, generated using Graphviz, illustrates the logical steps from starting material to a derivatized product, a common process in drug discovery and development.

References

An In-depth Technical Guide to 1H-1,2,4-Triazole-3-methanamine: Safety, Handling, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available physicochemical data for 1H-1,2,4-Triazole-3-methanamine (CAS Number: 58502-29-7). The information herein is compiled for professionals in research and drug development who may be working with this compound. Given the limited availability of a complete safety data sheet for this specific molecule, this guide synthesizes data from various sources and includes information on related compounds for a broader understanding of its potential hazards and handling requirements.

Chemical and Physical Properties

This compound is a heterocyclic compound with a molecular formula of C3H6N4.[1] Its structure features a 1,2,4-triazole ring substituted with a methanamine group. This and other computed properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C3H6N4 | PubChem[1] |

| Molecular Weight | 98.11 g/mol | PubChem[1] |

| CAS Number | 58502-29-7 | PubChem[1] |

| IUPAC Name | 1H-1,2,4-triazol-5-ylmethanamine | PubChem[1] |

| Canonical SMILES | C1=NNC(=N1)CN | Guidechem[2] |

| Topological Polar Surface Area | 67.6 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Guidechem[2] |

| Hydrogen Bond Acceptor Count | 3 | Guidechem[2] |

| Rotatable Bond Count | 1 | Guidechem[2] |

| Exact Mass | 98.059246208 Da | PubChem[1] |

| Monoisotopic Mass | 98.059246208 Da | PubChem[1] |

| Complexity | 54.9 | Guidechem[2] |

| pKa (Predicted) | 7.18 ± 0.20 | Guidechem[2] |

| LogP (Predicted) | -0.03630 | Guidechem[2] |

Hazard Identification and Toxicology

Summary of Known and Inferred Hazards:

| Hazard | Classification/Observation | Source/Compound |

| Acute Oral Toxicity | Category 4 | ChemScene[3] |

| Respiratory Irritation | Potential Irritant | ChemScene[3] |

| Carcinogenicity | Reasonably anticipated to be a human carcinogen | Sigma-Aldrich (for 3-Amino-1H-1,2,4-triazole)[4] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Fisher Scientific (for 1,2,4-1H-Triazole)[6] |

Note: The toxicological properties of this compound have not been fully investigated. All handling should be performed with the assumption that the compound is hazardous.

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards, stringent safety protocols should be followed when handling this compound. The following workflow outlines the recommended procedures for safe handling.

Caption: Workflow for Safe Handling of this compound.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Caption: First Aid Procedures for Exposure to this compound.

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate Personnel: Evacuate all non-essential personnel from the area.

-

Ensure Ventilation: Ensure adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment (PPE), including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.

-

Containment: Prevent further leakage or spillage if it is safe to do so.

-

Clean-up:

-

For solid spills, carefully sweep up the material to avoid generating dust.

-

Place the swept material into a suitable, sealed container for disposal.

-

Clean the spill area with a suitable solvent or detergent and water.

-

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Experimental Protocols: General Synthesis of 1,2,4-Triazole Derivatives

A representative, though not specific, protocol for the synthesis of a related compound, 3-amino-1,2,4-triazole, involves heating aminoguanidine bicarbonate with formic acid.[9] The product is then purified by recrystallization from ethanol.[9] Researchers planning to synthesize or work with this compound should consult the synthetic organic chemistry literature for detailed and validated procedures.

Storage and Stability

Store this compound in a tightly closed container in a dry and well-ventilated place. Keep away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste. All chemical waste should be disposed of in accordance with local, regional, and national environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a formal Safety Data Sheet (SDS). Researchers should always consult all available safety information and exercise caution when handling this and any other chemical.

References

- 1. This compound | C3H6N4 | CID 427860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. isres.org [isres.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Genesis of a Versatile Scaffold: A Technical Guide to the Historical Synthesis and Discovery of 1,2,4-Triazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical context surrounding the discovery and synthesis of 1,2,4-triazoles. This ubiquitous heterocyclic scaffold is a cornerstone in modern medicinal chemistry and drug development, and understanding its foundational synthetic routes is crucial for contemporary researchers. This document details the seminal discoveries, key synthetic methodologies, and the evolution of our understanding of 1,2,4-triazole chemistry, supported by quantitative data, detailed experimental protocols, and logical diagrams.

The Dawn of 1,2,4-Triazole Chemistry: An Overview

The journey into the world of 1,2,4-triazoles began in the late 19th century. In 1885, the Swedish chemist J. A. Bladin was the first to synthesize a derivative of this heterocyclic system, laying the groundwork for over a century of chemical exploration.[1] Early research primarily focused on elucidating the fundamental structure and reactivity of the 1,2,4-triazole ring. These pioneering studies established its aromatic character and its stability, hinting at its potential as a core scaffold in more complex molecules. The development of robust and reliable synthetic methods was paramount to unlocking the full potential of this versatile heterocycle.

Foundational Synthetic Methodologies

The expansion of 1,2,4-triazole chemistry was largely driven by the development of named reactions that provided access to a wide array of substituted derivatives. Two of the most significant early methods are the Pellizzari reaction and the Einhorn-Brunner reaction.

The Pellizzari Reaction (1911)

Discovered by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[2]

Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.

Quantitative Data: The traditional Pellizzari reaction often requires high temperatures and can result in modest yields. However, modern modifications, such as microwave-assisted synthesis, have been shown to significantly improve both reaction times and yields.

| Amide | Acylhydrazide | Product | Reaction Conditions | Yield (%) |

| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | Conventional Heating (220-250°C, 2-4 h) | ~60-70 |

| Various | Various | Various | Microwave Irradiation (e.g., 150°C, 2 h) | Often >80 |

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Conventional Method)

-

Materials:

-

Benzamide (1.0 eq)

-

Benzoylhydrazide (1.0 eq)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

-

Procedure:

-

Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

-

Heat the mixture to 220-250°C under a nitrogen atmosphere with constant stirring.

-

Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, which should result in the solidification of the product.

-

The crude solid is then triturated with ethanol to remove impurities.

-

The product is further purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

-

The Einhorn-Brunner Reaction (1905, 1914)

First described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction involves the condensation of diacylamines (imides) with hydrazines in the presence of an acid catalyst to form 1,2,4-triazoles.[2][3]

Mechanism: The reaction proceeds via the initial nucleophilic attack of the primary amine of the hydrazine on one of the carbonyl carbons of the protonated imide. This is followed by a series of steps including dehydration and intramolecular cyclization to form the triazole ring.

Regioselectivity: A key feature of the Einhorn-Brunner reaction is the issue of regioselectivity when an unsymmetrical imide is used. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. This generally means the acyl group derived from the stronger carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole.[4]

| R¹ (from stronger acid) | R² (from weaker acid) | Approximate Ratio of Regioisomers (R¹ at C3 : R¹ at C5) |

| CF₃ | CH₃ | > 95 : 5 |

| CCl₃ | Phenyl | > 90 : 10 |

| p-NO₂-Phenyl | CH₃ | ~ 85 : 15 |

| Phenyl | CH₃ | ~ 60 : 40 |

Experimental Protocol: General Procedure for a Regioselective Einhorn-Brunner Reaction

-

Materials:

-

Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

-

Procedure:

-

In a round-bottom flask, dissolve the unsymmetrical imide (1.0 eq) in glacial acetic acid.

-

To the stirring solution, slowly add the substituted hydrazine (1.1 eq).

-

Heat the reaction mixture to reflux (approximately 110-120°C).

-

Monitor the reaction progress by TLC. Allow the reaction to proceed for 2-8 hours, or until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Dry the crude product. The regioisomeric ratio can be determined by ¹H NMR or LC-MS analysis.

-

The desired regioisomer can be purified by column chromatography or recrystallization.[4]

-

Evolution and Impact on Drug Discovery

The development of these fundamental synthetic routes paved the way for the exploration of 1,2,4-triazoles in various applications, most notably in medicinal chemistry. The unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding have made the 1,2,4-triazole ring a "privileged scaffold" in drug design.

A significant breakthrough came with the discovery of the antifungal properties of azole-containing compounds. The development of first-generation triazole antifungals, such as fluconazole and itraconazole, in the latter half of the 20th century, revolutionized the treatment of fungal infections. These drugs function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.

Conclusion

From its initial discovery in the late 19th century to its central role in modern drug development, the 1,2,4-triazole scaffold has had a profound impact on chemical and life sciences. The foundational synthetic methods developed by pioneers like Pellizzari, Einhorn, and Brunner, while sometimes harsh by modern standards, were instrumental in unlocking the potential of this versatile heterocycle. For contemporary researchers, a thorough understanding of these classical syntheses provides not only a historical perspective but also valuable insights into the fundamental reactivity and properties of 1,2,4-triazoles, which continue to be a fruitful area of research and development.

References

Methodological & Application

Unlocking the Therapeutic Potential of 1H-1,2,4-Triazole-3-methanamine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, 1H-1,2,4-Triazole-3-methanamine derivatives have emerged as a promising class of compounds with significant potential for the development of novel therapeutic agents. These derivatives have demonstrated potent anticancer, antimicrobial, and enzyme inhibitory activities. This document provides a comprehensive overview of the biological activities of these compounds, supported by quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

I. Biological Activities: A Quantitative Overview

The biological efficacy of this compound derivatives has been demonstrated across various therapeutic areas. The following tables summarize the quantitative data from several studies, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.

Table 1: Anticancer Activity of 1H-1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Molecular Target | Reference |

| 8c | - | 3.6 | EGFR | [1] |

| 5e | PANC1 (Pancreatic) | 5.9 - 7.3 | Not Specified | [2] |

| 5f | PANC1 (Pancreatic) | 5.9 - 7.3 | Not Specified | [2] |

| 5g | PANC1 (Pancreatic) | 5.9 - 7.3 | Not Specified | [2] |

| 12d | MCF7 (Breast) | 1.5 | STAT3 | [3] |

| 9a,b,d,e,f | MCF7 (Breast) | 3 - 12 | STAT3 | [3] |

| 11 | MCF7 (Breast) | 3 - 12 | STAT3 | [3] |

| 12a,b,f,e | MCF7 (Breast) | 3 - 12 | STAT3 | [3] |

| Compound [II] | MCF-7 (Breast) | 206.1 | Not Specified | [4] |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of 1H-1,2,4-Triazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5b | Staphylococcus aureus | Not Specified (Superior to Streptomycin) | [5] |

| 5e | Staphylococcus aureus | Not Specified (Superior to Streptomycin) | [5] |

| 5m | Microsporum gypseum | Not Specified (Superior to Ketoconazole) | [5] |

| 11b | Staphylococcus aureus | Not Specified (Highest Activity) | |

| 11b | Escherichia coli | Not Specified (Highest Activity) | |

| 9a | Pseudomonas aeruginosa | Not Specified (Highest Activity) | |

| II-1 | Rhabditis sp. | 300 (LC50) | [6] |

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. LC50: The median lethal concentration, the concentration of a substance that is lethal to 50% of a test population.

Table 3: Enzyme Inhibitory Activity of 1H-1,2,4-Triazole Derivatives

| Compound ID | Enzyme | IC50 (µM) | Reference |

| 12d | Acetylcholinesterase (AChE) | 0.73 ± 0.54 | [7] |

| 12m | Acetylcholinesterase (AChE) | 0.038 ± 0.50 | [7] |

| 12d | α-Glucosidase | 36.74 ± 1.24 | [7] |

| 12m | Urease | 19.35 ± 1.28 | [7] |

| 12n | Butyrylcholinesterase (BChE) | 0.017 ± 0.53 | [7] |

| 7b | Carbonic Anhydrase-II | 13.8 ± 0.63 | [8] |

| 9e | Carbonic Anhydrase-II | 18.1 ± 1.31 | [8] |

| HD2 | DCN1 | 0.00296 | [9] |

IC50: The half maximal inhibitory concentration.

II. Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of the biological activity of novel compounds. The following sections provide methodologies for key experiments cited in the literature for this compound derivatives.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay